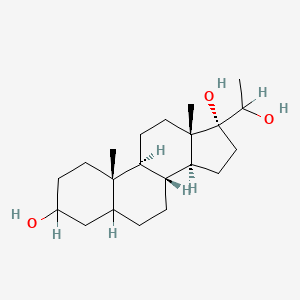
3,17,20-Trihydroxypregnane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,17,20-Trihydroxypregnane involves multiple steps, including the hydroxylation of pregnane derivatives. The specific synthetic routes and reaction conditions can vary, but typically involve the use of catalysts and specific reagents to achieve the desired hydroxylation at the 3, 17, and 20 positions .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimized reaction conditions and the use of industrial-grade reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,17,20-Trihydroxypregnane can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Formation of reduced forms of the compound.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
3,17,20-Trihydroxypregnane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its role in various biological processes, including hormone regulation.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and other conditions.
Industry: Utilized in the production of steroid-based pharmaceuticals
Mechanism of Action
The mechanism of action of 3,17,20-Trihydroxypregnane involves its interaction with specific molecular targets and pathways. It acts on steroid hormone receptors, influencing gene expression and regulating various physiological processes. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
5α-Pregnan-17α-ol-3,20-dione: Another steroid compound with similar structural features but different biological activities.
Urocortisone: A corticosteroid with similar hydroxylation patterns but distinct pharmacological properties.
Uniqueness
3,17,20-Trihydroxypregnane is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with multiple steroid hormone receptors makes it a versatile compound in both research and clinical settings .
Properties
CAS No. |
33995-20-9 |
|---|---|
Molecular Formula |
C21H36O3 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13?,14?,15?,16-,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
SCPADBBISMMJAW-JDIROBOTSA-N |
SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
Isomeric SMILES |
CC([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C)O)O |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
Synonyms |
3,17,20-trihydroxypregnane 3,17,20-trihydroxypregnane, (3alpha,20R)-isomer, 4-(14)C-labeled 3,17,20-trihydroxypregnane, (3alpha,5alpha,20S)-isomer 3,17,20-trihydroxypregnane, (3alpha,5beta)-isomer 3,17,20-trihydroxypregnane, (3alpha,5beta,20R)-isomer 3,17,20-trihydroxypregnane, (3alpha,5beta,20S)-isomer 3,17,20-trihydroxypregnane, (3beta,5alpha,20R)-isomer 3,17,20-trihydroxypregnane, (3beta,5alpha,20S)-isomer 3,17,20-triOH-pregnane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















